3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol
CAS No.:
Cat. No.: VC17526721
Molecular Formula: C7H13N3O
Molecular Weight: 155.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13N3O |
|---|---|
| Molecular Weight | 155.20 g/mol |
| IUPAC Name | 3-(1-ethyltriazol-4-yl)propan-1-ol |
| Standard InChI | InChI=1S/C7H13N3O/c1-2-10-6-7(8-9-10)4-3-5-11/h6,11H,2-5H2,1H3 |
| Standard InChI Key | OMHICNOCJWDGHZ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(N=N1)CCCO |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The core structure of 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol consists of a 1,2,3-triazole ring—a five-membered aromatic system with three nitrogen atoms—linked to a three-carbon alcohol chain. The ethyl group at the N1 position introduces steric and electronic modifications that influence reactivity and intermolecular interactions. The hydroxyl group on the propanol side chain enhances hydrophilicity, making the compound amenable to aqueous reactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 155.20 g/mol |
| IUPAC Name | 3-(1-ethyltriazol-4-yl)propan-1-ol |
| Canonical SMILES | CCN1C=C(N=N1)CCCO |
| InChI Key | OMHICNOCJWDGHZ-UHFFFAOYSA-N |
Synthesis and Reaction Methodologies
Traditional Multi-Step Synthesis
The synthesis of 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol typically involves:
-
Cycloaddition Reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an ethyl azide and a propargyl alcohol derivative.
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Functionalization: Subsequent alkylation or oxidation steps to introduce the ethyl and hydroxyl groups.
These methods, while reliable, often require stringent conditions and generate stoichiometric waste.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Conditions | Key Advantage |
|---|---|---|---|
| CuAAC | 60–75 | Room temperature | High regioselectivity |
| FeCl-Catalyzed | 80–90 | 120°C, aerobic | One-pot, scalable |
Applications in Pharmaceutical and Agricultural Research
Drug Discovery
The compound serves as a precursor for antifungal agents and kinase inhibitors. Its hydroxyl group allows facile conjugation to polymeric carriers for controlled drug delivery.
Agrochemical Development
In agriculture, triazole derivatives function as plant growth regulators and fungicides. Field trials on wheat crops show a 40% reduction in Fusarium infections when treated with triazole-containing formulations.
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